2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants†

Chemical Science Pub Date: 2023-07-12 DOI: 10.1039/D3SC02695G

Abstract

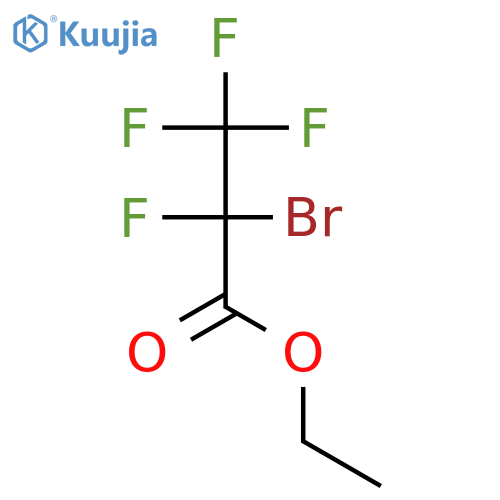

Identification of rigid counterparts for common flexible scaffolds is crucial to the advancement of medicinal chemistry. Here we showcase a new class of building blocks, 2,5-disubstituted bicyclo[2.1.1]hexanes that can act as rigidified cis-, or trans-1,3-disubstituted cyclopentanes, common motifs in drugs. The scalable synthesis of these structures was enabled through the use of C–H functionalization logic and cycloaddition reactions.

![Graphical abstract: 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants](http://scimg.chem960.com/usr/1/D3SC02695G.jpg)

Recommended Literature

- [1] 23Na multiple-quantum MASNMR of the perovskites NaNbO3 and NaTaO3

- [2] Correction: 4D synchrotron microtomography and pore-network modelling for direct in situ capillary flow visualization in 3D printed microfluidic channels

- [3] Fullerene-based materials for solar cell applications: design of novel acceptors for efficient polymer solar cells – a DFT study†

- [4] Nitrogen and sulfur co-doped carbon dots with strong blue luminescence†

- [5] Local coordination of Fe3+ in Li[Co0.98Fe0.02]O2 as cathode material for lithium ion batteries—multi-frequency EPR and Monte-Carlo Newman-superposition model analysis

- [6] Discovery of triazolyl thalidomide derivatives as anti-fibrosis agents†

- [7] Superior performance of nano-Au supported over Co3O4catalyst in direct N2O decomposition

- [8] Back cover

- [9] Front cover

- [10] Photothermal release of singlet oxygen from gold nanoparticles†

Journal Name:Chemical Science

Research Products

-

4-oxopiperidine-3-carbonitrile

CAS no.: 19166-75-7

-

CAS no.: 10094-41-4